N-(4-Methoxy-cyclohexyl)-acetamide
Description
Contextualization within Amide Chemistry and Cyclohexane (B81311) Derivatives
The core of N-(4-Methoxy-cyclohexyl)-acetamide is the amide linkage (-CONH-), a fundamental functional group in organic chemistry and biochemistry, forming the backbone of proteins. Amides are known for their relative stability and their ability to participate in hydrogen bonding.
The cyclohexane ring, a six-membered carbocycle, is another prevalent structural motif in organic compounds. azjm.org Unlike aromatic rings, cyclohexane is non-planar and typically adopts a stable "chair" conformation to minimize ring strain. libretexts.org This three-dimensional structure is crucial as it dictates the spatial arrangement of substituents, leading to different isomers (cis and trans) with distinct physical and chemical properties. A wide variety of compounds, including hormones and pharmaceuticals, contain substituted cyclohexane rings. libretexts.org
Significance of Methoxy (B1213986) and Cyclohexyl Moieties in Chemical Systems
The methoxy group (-OCH3) is a common substituent in many organic compounds and plays a significant role in various chemical and biological processes. ontosight.ai It is an ether functional group, relatively stable, and can influence a compound's physical properties such as boiling point and solubility. ontosight.ai The presence of a methoxy group can enhance a ligand's binding to a target, as well as its physicochemical and pharmacokinetic properties. researchgate.net
The cyclohexyl group (C6H11) is the alkyl substituent of cyclohexane. wikipedia.org As a saturated carbocycle, it is generally non-polar and contributes to the lipophilicity of a molecule, which can affect its ability to cross cell membranes. ontosight.ai Cyclohexane and its derivatives are important compounds with a range of biological properties and are being investigated as potential antimicrobial agents. researchgate.net
Scope of Academic Research on this compound
Academic research on this compound and closely related structures appears to be focused on its synthesis and the characterization of its properties. For instance, a related compound, N-(4-hydroxycyclohexyl)-acetamide, has been studied for its cis-trans epimerization, a process relevant for isolating the desired trans-isomer which is an important medical intermediate. academie-sciences.fr The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide has also been detailed in patent literature, highlighting an industrial interest in similar molecular frameworks. google.com
Furthermore, research into derivatives of N-(4-methoxyphenyl)acetamide has explored their potential biological activities, such as antifungal and antibacterial properties. researchgate.net While direct and extensive research on this compound itself is not widely published, the existing literature on its constituent moieties and related structures suggests its potential as a scaffold in medicinal chemistry and materials science.
Interactive Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(4-methoxyphenyl)acetamide | C9H11NO2 | 165.19 |
| N-cyclohexyl-2-(4-methoxyphenyl)acetamide | C15H21NO2 | 247.33 |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h8-9H,3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGWYOCXYCRNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Methoxy Cyclohexyl Acetamide and Its Analogs
Synthesis through Functional Group Interconversions on Related Cyclohexane (B81311) and Methoxy-Substituted Precursors
An alternative synthetic approach involves starting with a molecule that already contains either the cyclohexyl acetamide (B32628) core or a methoxy-substituted cyclic precursor, and then performing chemical modifications to arrive at the final product.
This strategy would start with a pre-formed N-cyclohexyl acetamide derivative and introduce the methoxy (B1213986) group at the 4-position of the cyclohexane ring. The synthesis of N-cyclohexyl cyano acetamide has been reported via the condensation of cyclohexylamine (B46788) and ethyl cyanoacetate (B8463686), which serves as an example of a derivatized cyclohexyl acetamide ijpcbs.com. The introduction of a hydroxyl group onto the cyclohexane ring, which could then be methylated, is a key challenge. Derivatization reactions are common in analytical chemistry to enhance detectability or improve chromatographic performance, and these principles can be applied to synthetic goals sci-hub.sepsu.eduresearchgate.net. For instance, selective structural derivatization has been applied to flavonoid acetamides to alter their properties nih.gov. While direct methoxylation of an unactivated C-H bond on the cyclohexane ring is difficult, a plausible route could involve hydroxylation followed by etherification.
A more common and often more practical approach involves starting with an aromatic precursor, which allows for easier introduction and positioning of substituents, followed by reduction of the aromatic ring.
A key intermediate for this strategy is N-(4-methoxyphenyl)acetamide (also known as p-acetamidoanisole). This compound can be synthesized by the methylation of p-acetamidophenol (paracetamol) . The subsequent step would be the hydrogenation of the phenyl ring of N-(4-methoxyphenyl)acetamide to a cyclohexyl ring. This reduction can typically be achieved using catalysts such as rhodium or ruthenium under hydrogen pressure.
Another pathway involves using 4-methoxyphenylacetic acid as a precursor. This acid can be coupled with an aminoethyl-cyclohexanol intermediate, followed by dehydration to yield a related amide structure google.com. The synthesis of N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide from N-(4-methoxyphenyl)-2-chloroacetamide demonstrates the use of methoxy-phenyl intermediates in building more complex amide-containing molecules nih.gov. Similarly, o-methoxyphenylacetone has been synthesized from o-methoxybenzaldehyde, showcasing the manipulation of methoxy-phenyl structures orgsyn.org.
| Precursor Type | Synthetic Step | Example Reaction | Reference |
|---|---|---|---|
| Methoxy-phenyl Intermediate | Methylation | Methylation of p-acetamidophenol using dimethyl sulfite (B76179) or trimethyl phosphate (B84403) to give N-(4-methoxyphenyl)acetamide. | |
| Methoxy-phenyl Intermediate | Ring Hydrogenation | Hydrogenation of the phenyl ring of N-(4-methoxyphenyl)acetamide to yield N-(4-methoxy-cyclohexyl)-acetamide. | General Knowledge |
| Methoxy-phenyl Intermediate | Amidation | Reaction of 4-methoxyphenylacetic acid with 1-(2-aminoethyl)cyclohexanol. | google.com |
| Cyclohexyl Intermediate | Condensation | Condensation of cyclohexylamine and ethyl cyanoacetate to form N-cyclohexyl cyano acetamide. | ijpcbs.com |
Acetylation Reactions of Amines
The synthesis of N-acetylated compounds, or amides, is a fundamental transformation in organic chemistry. The most common method for the preparation of this compound and its analogs is the acetylation of the corresponding amine, in this case, 4-methoxycyclohexylamine. This reaction typically involves the treatment of the amine with an acetylating agent.
Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. nih.gov These reagents are highly reactive, which can be advantageous for achieving high conversion rates. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to catalyze the reaction. nih.gov However, methods that avoid the use of corrosive and hazardous reagents like acetyl chloride are increasingly preferred. nih.gov
The acetylation of amines can be effectively catalyzed by both Brønsted and Lewis acids. For instance, acetic acid itself can be used as a catalyst for the acylation of amines with esters, providing an economical and environmentally favorable option where water is the only byproduct. nih.gov Lewis acids such as zinc acetate (B1210297) have also been shown to be effective catalysts, particularly under microwave irradiation, which can accelerate the reaction and often leads to high yields in a short time. nih.gov
Solvent selection is another critical parameter. While traditional acetylations are often performed in chlorinated solvents, research has demonstrated that the reaction can proceed efficiently in a variety of solvents, and in some cases, under solvent-free conditions. researchgate.net One study on the N-acylation of various amines with acetic anhydride found that the reaction proceeds efficiently in water, offering a greener alternative to organic solvents. researchgate.net
While specific data for the acetylation of 4-methoxycyclohexylamine is not extensively detailed in the provided search results, the synthesis of its close analog, N-cyclohexylacetamide, provides a representative example of the reaction conditions that can be employed.
Table 1: Synthesis of N-cyclohexylacetamide via Acetylation
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexylamine, Acetic Anhydride | None | Water | Room Temp. | 0.17 | 92 | |
| Cyclohexylamine, Acetic Anhydride | None | Solvent-free | Room Temp. | 0.08 | 89 | researchgate.net |
| Cyclohexylbromide, Acetamide | MP-500 (Ion-exchange resin) | Nitroethane | 60 | 5 | 57 | digitellinc.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of amides to develop more sustainable and environmentally benign processes. This involves the use of safer solvents, renewable starting materials, catalytic methods, and processes that minimize waste generation.
One of the most promising green approaches for amide synthesis is biocatalysis. Enzymes, particularly lipases, have shown great potential as catalysts for acylation reactions. Candida antarctica lipase (B570770) B (CALB) is a widely used enzyme that can catalyze the acetylation of amines with high chemo- and regioselectivity under mild reaction conditions. This enzymatic method often uses less hazardous acyl donors, such as ethyl acetate, and can be performed in greener solvents or even solvent-free systems. The use of biocatalysts like CALB can lead to high yields and enantiomeric excess, which is particularly important in the synthesis of chiral molecules.
Solvent-free and catalyst-free reaction conditions represent another significant green chemistry strategy. The acetylation of amines with acetic anhydride can, in some cases, be carried out without any solvent or catalyst, which significantly reduces the environmental impact of the process by eliminating waste from both the solvent and the catalyst separation steps. Microwave-assisted organic synthesis is another green technique that can be applied to the synthesis of N-acetylated compounds. Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. nih.gov
The development of continuous-flow processes for acetylation also aligns with green chemistry principles. A continuous-flow method using acetonitrile (B52724) as both the acetylating agent and the solvent, with alumina (B75360) as a heterogeneous catalyst, has been developed for the N-acetylation of various amines. nih.gov This method avoids the use of more hazardous reagents like acetyl chloride and acetic anhydride and allows for easy separation and reuse of the catalyst. nih.gov For 4-methoxyaniline, a related compound, this method resulted in a 51% yield. nih.gov
To quantify the "greenness" of a chemical process, various metrics have been developed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-Factor (Environmental Factor). Atom economy measures the efficiency of a reaction in converting reactant atoms to product atoms. The E-Factor quantifies the amount of waste generated per unit of product. An ideal green synthesis would have a high atom economy and a low E-Factor.
Table 2: Key Green Chemistry Metrics
| Metric | Description | Ideal Value |
|---|---|---|
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% |
| E-Factor | Total mass of waste / Mass of product | 0 |
The application of these green chemistry principles and metrics is crucial for the development of sustainable synthetic routes to this compound and its analogs, minimizing their environmental footprint.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of N-(4-Methoxy-cyclohexyl)-acetamide in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals and confirmation of the molecular connectivity.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The cyclohexane (B81311) ring's protons exist in axial and equatorial positions, which can lead to complex splitting patterns. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. Predicted chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
Key expected signals include:
A downfield signal for the amide proton (N-H), often appearing as a broad singlet or a doublet due to coupling with the proton on C1.
A multiplet for the proton at the C1 position (CH-N), shifted downfield by the adjacent nitrogen atom.
A signal for the proton at the C4 position (CH-O), shifted downfield by the methoxy (B1213986) group.
A sharp singlet for the three protons of the methoxy (O-CH₃) group.
A sharp singlet for the three protons of the acetyl (CO-CH₃) group.
A series of complex multiplets for the remaining methylene (B1212753) protons (CH₂) on the cyclohexane ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| NH -CO | 5.5 - 7.0 | br s or d | Chemical shift and broadening are solvent-dependent. |
| CH -N (C1) | 3.6 - 4.1 | m | Downfield shift due to adjacent N atom. |
| CH -O (C4) | 3.2 - 3.7 | m | Downfield shift due to adjacent OCH₃ group. |
| O-CH ₃ | ~3.3 | s | Characteristic sharp singlet for a methoxy group. |
| CO-CH ₃ | ~1.9 | s | Characteristic sharp singlet for an acetyl methyl group. |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Key expected signals include:
A signal in the downfield region for the amide carbonyl carbon (C=O).
Signals for the C1 and C4 carbons of the cyclohexane ring, shifted downfield due to their attachment to nitrogen and oxygen, respectively.
A signal for the methoxy carbon (O-CH₃).
Signals for the remaining cyclohexane ring carbons.
A signal for the acetyl methyl carbon (CO-CH₃).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C =O | 169 - 172 | Amide carbonyl carbon. |
| C -O (C4) | 75 - 80 | Carbon bearing the methoxy group. |
| O-C H₃ | 55 - 58 | Methoxy carbon. |
| C -N (C1) | 48 - 53 | Carbon bearing the acetamide (B32628) group. |
| Cyclohexyl C H₂ | 25 - 35 | Signals for C2, C3, C5, C6. May show distinct signals for cis/trans isomers. |
2D NMR experiments are essential for confirming the structural assignment derived from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY would show correlations between the N-H proton and the C1-H proton. It would also map the connectivity around the cyclohexane ring, showing correlations between C1-H and its neighbors on C2 and C6, between C2-H and C3-H, and so on. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It provides a direct link between the signals in the ¹H and ¹³C spectra. For instance, the proton signal assigned to C1-H would show a cross-peak with the carbon signal for C1. This is invaluable for confirming the assignment of the ring carbons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu It is crucial for piecing together the molecular structure by connecting fragments. Key HMBC correlations would include:
A cross-peak between the acetyl methyl protons (CO-CH₃) and the carbonyl carbon (C=O).
Correlations from the methoxy protons (O-CH₃) to the C4 carbon.
Correlations from the C1 proton to the carbonyl carbon and the C2/C6 carbons.
Correlations from the amide proton (N-H) to the carbonyl carbon and the C1 carbon.
This compound is a conformationally flexible molecule. Dynamic NMR (DNMR) spectroscopy can be used to study these dynamic processes, such as ring inversion and rotation around the amide bond.
The cyclohexane ring predominantly exists in a chair conformation. Due to the presence of two substituents, cis and trans diastereomers are possible. For each diastereomer, a chair-chair interconversion can occur. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. At lower temperatures, this process can be slowed or "frozen out," leading to the appearance of separate, sharp signals for the axial and equatorial protons and carbons, providing information about the conformational preferences and the energy barrier of the ring flip.
Furthermore, rotation around the C-N bond of the amide group is restricted, which can lead to the existence of rotational isomers (rotamers). This restricted rotation can sometimes be observed by DNMR, where distinct sets of signals for the different rotamers may be seen at low temperatures. The coalescence of these signals at higher temperatures allows for the calculation of the rotational energy barrier. copernicus.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR and Raman spectra of this compound are dominated by vibrations characteristic of the secondary amide and methoxy ether functional groups.
Amide Group Vibrations:
N-H Stretch: A strong, sharp band typically appears around 3300 cm⁻¹ in the IR spectrum, corresponding to the stretching of the N-H bond.
Amide I Band: This is a very strong and characteristic absorption in the IR spectrum, appearing between 1630 and 1680 cm⁻¹. It is primarily due to the C=O stretching vibration. rsc.org
Amide II Band: Found between 1510 and 1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. rsc.org It is typically strong in the IR spectrum but weaker in the Raman spectrum.
Methoxy Group Vibrations:
C-H Stretching: The methyl protons of the methoxy group give rise to C-H stretching vibrations, which appear in the 2850-2960 cm⁻¹ region.
C-O-C Stretching: The ether linkage produces strong C-O stretching bands in the IR spectrum. An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, and a symmetric stretch is expected around 1075-1150 cm⁻¹.
Table 3: Predicted Key IR and Raman Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Amide | ~3300 | Strong, Sharp |
| C-H Stretch (Aliphatic) | Cyclohexyl, Methyl | 2850 - 3000 | Strong |
| Amide I (C=O Stretch) | Amide | 1630 - 1680 | Very Strong |
| Amide II (N-H Bend, C-N Stretch) | Amide | 1510 - 1570 | Strong |
| C-O-C Asymmetric Stretch | Methoxy Ether | ~1250 | Strong |
Hydrogen Bonding Network Probing
In the crystalline state, the arrangement of molecules is significantly influenced by hydrogen bonds. For instance, in the related compound N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide NH group acts as a hydrogen bond donor to a carbonyl oxygen atom of an adjacent molecule, resulting in the formation of chains that propagate in the libretexts.org direction nih.gov. A different pattern is observed in N-(4-methoxy-2-nitrophenyl)acetamide, where an intramolecular N—H⋯O hydrogen bond is formed between the amide N—H group and an oxygen atom of the ortho-nitro group nih.gov. This internal hydrogen bonding prevents the formation of strong intermolecular N—H bonds nih.gov.
In contrast, the structure of 2-chloro-N-(4-methoxyphenyl)acetamide reveals that N—H⋯O and C—H⋯O hydrogen bonds create layers of molecules parallel to the ab plane nih.gov. These layers are further interconnected by C—H⋯Cl hydrogen bonds and C—H⋯π(ring) interactions, leading to a three-dimensional network nih.gov. Similarly, in N-(4-hydroxyphenyl)acetamide, the hydroxyl group participates in an intermolecular hydrogen bond with a carbonyl oxygen, with an O⋯O distance of 2.6469(4) Å researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals libretexts.org. The two primary transitions observed in this range are n to π* and π to π* transitions libretexts.org.
For many organic molecules, the most informative region of the UV spectrum is between 200 and 400 nm libretexts.org. The presence of chromophores, which are unsaturated functional groups, and auxochromes, substituents with non-bonding electrons, influences the wavelength and intensity of absorption uomustansiriyah.edu.iq. The electronic properties of molecules similar to this compound have been studied using theoretical methods. For example, the electronic transitions of (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one were investigated using Time-Dependent Density Functional Theory (TD-DFT) scielo.org.za. The calculated absorption peaks were found to be at 342.90 nm and 405.85 nm scielo.org.za.
X-ray Crystallography and Solid-State Structure
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Crystal Structure Determination and Unit Cell Analysis
The crystal structure of several related acetamide derivatives has been determined. For instance, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide crystallizes in a system where the acetamide NH group forms hydrogen bonds with a carbonyl oxygen atom, creating chains along the libretexts.org direction nih.gov. The crystal structure of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one was found to be triclinic with a P-1 space group researchgate.net.
Detailed crystallographic data for related compounds are presented in the table below.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one researchgate.net | Triclinic | P1 | 6.4597(8) | 9.2666(11) | 17.382(2) | 104.113(5) | 96.645(5) | 99.656(5) | 981.3(2) | 2 |
Analysis of Intermolecular Interactions
Intermolecular interactions play a crucial role in the packing of molecules in the solid state. In the crystal structure of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one, the packing is primarily governed by π–π stacking, C—H⋯O, C—H⋯N, N⋯C(π), and O⋯C(π) interactions researchgate.net. Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide indicated that C⋯H/H⋯C interactions are the most significant contributors to the surface area, accounting for 33.4% nih.gov.
The table below summarizes the key intermolecular interactions observed in related crystal structures.
| Compound | Intermolecular Interactions |
| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide nih.gov | N—H⋯O hydrogen bonds |
| 2-chloro-N-(4-methoxyphenyl)acetamide nih.gov | N—H⋯O, C—H⋯O, C—H⋯Cl hydrogen bonds, C—H⋯π(ring) interactions |
| 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one researchgate.net | π–π stacking, C—H⋯O, C—H⋯N, N⋯C(π), O⋯C(π) interactions |
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state is its specific three-dimensional arrangement. In 2-chloro-N-(4-methoxyphenyl)acetamide, the methoxy group is nearly coplanar with the phenyl ring, while the acetamido group is significantly twisted out of this plane by a dihedral angle of 28.87(5)° nih.gov. In N-(4-hydroxyphenyl)acetamide, the molecule deviates from planarity mainly due to a 22.64(4)° twist around the C-N bond connecting the amide group to the phenyl ring researchgate.net. The degree of planarity can be influenced by substituents; for example, the acetamido group in N-(4-methoxy-2-nitrophenyl)acetamide is tilted by about 25°, whereas in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, this tilt increases to approximately 47° due to steric hindrance from the ortho substituents nih.gov.
Conformational Analysis and Stereochemistry
Cyclohexane (B81311) Ring Conformation (e.g., Chair Conformation)
The cyclohexane ring is not a flat hexagon as often depicted in two-dimensional drawings. Due to the sp³ hybridization of its carbon atoms, which prefer tetrahedral bond angles of approximately 109.5°, a planar structure would induce significant angle strain (with internal angles of 120°) and torsional strain from eclipsed carbon-hydrogen bonds. researchgate.net To alleviate these strains, the cyclohexane ring adopts a puckered, three-dimensional structure.
The most stable and predominant conformation is the chair conformation . figshare.com This arrangement allows the C-C-C bond angles to be very close to the ideal 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. researchgate.net At room temperature, it is estimated that over 99.9% of cyclohexane molecules exist in the chair form. acs.org
In this chair conformation, the substituents on the ring can occupy two distinct types of positions: axial and equatorial . Axial bonds are oriented parallel to the principal axis of the ring, pointing straight up or down, while equatorial bonds point out from the "equator" of the ring. figshare.comgac.edu The cyclohexane ring is in a constant state of flux, rapidly interconverting between two equivalent chair conformations in a process known as a ring flip. During this flip, all axial positions become equatorial, and all equatorial positions become axial. gac.edu For N-(4-Methoxy-cyclohexyl)-acetamide, the cyclohexane core will invariably adopt this stable chair conformation.
Rotational Isomerism and Torsional Barriers of Amide and Substituent Bonds
Beyond the conformation of the ring itself, the substituents—methoxy (B1213986) and acetamide (B32628)—exhibit their own rotational dynamics.
Amide Bond Rotation: The C-N bond in the acetamide group (–NHCOCH₃) is not a simple single bond. Due to resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl (C=O) group, the C-N bond possesses significant partial double bond character. researchgate.netacs.org This restricted rotation creates a substantial energy barrier, known as a torsional barrier. For acetamide itself, this barrier is in the range of 15-20 kcal/mol. acs.orgresearchgate.net This high barrier means that rotation around the C-N bond is slow at room temperature, leading to the existence of distinct rotational isomers, or rotamers.
| Bond | Functional Group | Estimated Rotational Energy Barrier (kcal/mol) | Notes |
| C-N | Acetamide | 15 - 20 | The high barrier is due to partial double bond character from amide resonance. acs.orgresearchgate.net |
| C-O | Methoxy | < 5 | Rotation is relatively free compared to the amide bond, with small energy differences between rotamers. |
Influence of Substituents (Methoxy, Acetamide) on Conformational Preferences
When a substituent is present on a cyclohexane ring, the two chair conformations resulting from a ring flip are no longer of equal energy. Substituents generally experience less steric strain in the equatorial position compared to the axial position. msu.edu An axial substituent encounters unfavorable steric interactions with the other two axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction . libretexts.orglibretexts.org
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the free energy difference (ΔG°) between the equatorial and axial conformers. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position.
| Substituent | A-Value (kcal/mol) | Preference for Equatorial Position |
| Methoxy (-OCH₃) | 0.6 | Strong |
| Acetamido (-NHCOCH₃) | ~0.9 (estimated) | Strong |
| Methyl (-CH₃) | 1.7 | Very Strong |
| tert-Butyl (-C(CH₃)₃) | ~5.0 | Overwhelmingly Strong |
Data sourced from references stackexchange.commasterorganicchemistry.comlibretexts.org. The A-value for the acetamido group is estimated to be similar to or slightly greater than the hydroxyl group (0.87 kcal/mol) but is not definitively established in common literature.
For this compound, these principles dictate the stability of the diastereomers:
trans-isomer: In its most stable conformation, both the methoxy and acetamide groups can occupy equatorial positions, thereby avoiding any significant 1,3-diaxial interactions. This diequatorial conformation is highly favored.
cis-isomer: In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is equatorial. This results in inherent steric strain from 1,3-diaxial interactions involving the axial group.
Consequently, the trans isomer, which can adopt a low-energy diequatorial conformation, is significantly more stable than the cis isomer. libretexts.orgunizin.org
Solvent Effects on Conformational Equilibrium
The equilibrium between different conformers, and particularly between diastereomers, can be influenced by the solvent environment. Studies on the analogous compound, N-(4-hydroxycyclohexyl)-acetamide, have shown that solvent polarity plays a crucial role in the cis-trans equilibrium. stackexchange.com
Theoretical and experimental investigations revealed that the proportion of the more stable trans-isomer increases as the polarity of the solvent increases. stackexchange.com For example, when epimerizing N-(4-hydroxycyclohexyl)-acetamide, the yield of the trans-isomer was significantly higher in water (a highly polar solvent) compared to 95% ethanol (B145695) (a less polar solvent). researchgate.net
This effect is attributed to the differential stabilization of the isomers or the transition states for their interconversion by the solvent. Polar solvents may better stabilize the transition state leading to the thermodynamically more stable trans product. It is reasonable to infer that the conformational equilibrium of this compound would exhibit a similar dependence on solvent polarity.
| Solvent | Relative Polarity | Outcome |
| 95% Ethanol | Lower | Lower yield of trans-isomer |
| Water | Higher | Higher yield of trans-isomer |
Data derived from studies on the analogous hydroxy compound. researchgate.netstackexchange.com
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(4-Methoxy-cyclohexyl)-acetamide, such studies would provide invaluable information about its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on this compound would be the first step in its theoretical characterization. Researchers would typically employ a functional, such as B3LYP, paired with a suitable basis set to perform geometry optimization. This would yield the lowest energy structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations would elucidate the electronic structure, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is crucial for predicting the molecule's reactivity and kinetic stability. For instance, studies on the related N-(4-hydroxycyclohexyl)-acetamide have utilized DFT at the B3LYP/6-31G* level to investigate its conformational stability and reaction mechanisms. academie-sciences.fr Similar approaches could be applied to this compound.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Example Value/Method | Purpose |
| Functional | B3LYP | To approximate the exchange-correlation energy. |
| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals of the system. |
| Solvent Model | PCM (Polarizable Continuum Model) | To simulate the effects of a solvent environment. |
| Calculation Type | Geometry Optimization | To find the minimum energy structure. |
| Calculation Type | Frequency Analysis | To confirm the nature of stationary points (minimum or transition state). |
This table represents a typical setup for a DFT calculation and is for illustrative purposes only, as no specific data for this compound exists.
For more precise energy calculations and a deeper understanding of electron correlation, ab initio methods are employed. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are computationally more intensive than DFT but can provide benchmark-quality results.
Applying these methods to this compound would allow for a more accurate determination of its thermodynamic properties and could be used to validate the results from DFT calculations. For example, comparing the relative energies of different conformers calculated at the MP2 or CCSD(T) level would provide a highly reliable picture of their stability.
The choice of basis set is critical in any quantum chemical calculation. A larger, more flexible basis set generally leads to more accurate results but at a higher computational cost. For this compound, a systematic study comparing different basis sets, from the Pople-style (e.g., 6-31G*, 6-311+G(d,p)) to the correlation-consistent (e.g., cc-pVDZ, cc-pVTZ) series, would be necessary to establish the level of theory required for reliable predictions. The impact of including diffuse functions (to describe anions and weak interactions) and polarization functions (to describe bonding anisotropy) would need to be carefully evaluated.
Potential Energy Surface (PES) Mapping and Conformational Search
The cyclohexane (B81311) ring in this compound can exist in multiple conformations, primarily the chair, boat, and twist-boat forms. Additionally, rotation around the C-N and C-O bonds introduces further conformational isomers (cis/trans amide and orientation of the methoxy (B1213986) group).
A thorough conformational search and the mapping of the potential energy surface (PES) are essential to identify all stable conformers and the energy barriers between them. This would involve systematically varying key dihedral angles and performing geometry optimizations at each point. The results would reveal the relative populations of different conformers at a given temperature, which is crucial for understanding the molecule's behavior in solution. Studies on substituted cyclohexanes have demonstrated the importance of such analyses in determining the most stable conformations.
Mechanistic Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.
For this compound, computational studies could investigate various potential reactions, such as amide hydrolysis or N-dealkylation. This would involve locating the transition state structures for each proposed step of the reaction. By calculating the activation energies, the most favorable reaction pathway could be determined. For instance, a detailed study on the cis-trans epimerization of N-(4-hydroxycyclohexyl)-acetamide successfully identified the reaction pathway involving free radical intermediates using DFT calculations. academie-sciences.fr A similar approach could be invaluable for understanding the reactivity of this compound.
Energy Barriers and Reaction Kinetics
The study of energy barriers and reaction kinetics is fundamental to understanding the chemical transformations a molecule can undergo. For this compound, a key process to consider is the cis-trans epimerization of the substituents on the cyclohexane ring. While direct studies on the methoxy derivative are not prevalent in the reviewed literature, extensive theoretical work on the closely related compound, N-(4-hydroxycyclohexyl)-acetamide, using Density Functional Theory (DFT) offers significant insights. academie-sciences.fracademie-sciences.fr The findings from this analog are used here as a proxy to describe the likely kinetic behavior of this compound, given the structural similarity.
The epimerization from the cis-isomer to the more stable trans-isomer is crucial, particularly in pharmaceutical synthesis where stereochemical purity is paramount. academie-sciences.fr Theoretical calculations at the B3LYP/6-31G* level have shown that the reaction can proceed through a pathway involving a 4-acetamide-cyclohexanone intermediate. academie-sciences.fr This proposed mechanism avoids the high energy barrier associated with direct ring-flipping.
The reaction pathway is thought to involve the formation of radical intermediates, which are stabilized by solvents. academie-sciences.fr The polarity of the solvent has been shown to play a significant role, with more polar solvents favoring the formation of the trans-isomer by stabilizing the radical intermediates and providing a lower energy pathway for the reaction to proceed. academie-sciences.fr While temperature and pressure may not significantly alter the reaction pathway itself, the solvent environment is a critical factor in controlling the cis-trans isomer ratio. academie-sciences.fr
Table 1: Illustrative Reaction Pathway Intermediates and Concepts for Cis-Trans Epimerization
| Step | Intermediate/Transition State | Key Feature | Influencing Factor |
| 1 | cis-N-(4-Methoxy-cyclohexyl)-acetamide | Starting Material | Initial conformation |
| 2 | Radical Intermediate | Formation of a radical on the cyclohexane ring | Solvent stabilization |
| 3 | 4-Acetamido-cyclohexanone | Ketone intermediate formed via oxidation | Presence of a catalyst (e.g., Raney-Ni) |
| 4 | trans-N-(4-Methoxy-cyclohexyl)-acetamide | Final Product | Thermodynamic stability |
This table is illustrative, based on the mechanism proposed for the analogous N-(4-hydroxycyclohexyl)-acetamide. academie-sciences.fr
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing a "computational microscope" to observe molecular motion and interactions. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering deep insights into conformational changes, solvent effects, and thermodynamic properties. mdpi.com
For this compound, specific MD simulation studies are not available in the public literature. However, such a study would be invaluable for understanding several key aspects of its dynamic behavior:
Conformational Dynamics: The cyclohexane ring is not static and exists in a dynamic equilibrium of chair, boat, and twist-boat conformations. MD simulations could map the conformational landscape and determine the energetic penalties for transitions between these forms.
Solvent Interaction: Simulations in an explicit solvent (like water or methanol) would reveal how solvent molecules arrange around the solute, forming hydrogen bonds with the amide group and interacting with the methoxy group. This is crucial for understanding solubility and reactivity in solution.
Intramolecular Motions: The flexibility of the acetamide (B32628) and methoxy side chains could be analyzed, determining their preferred orientations and the rotational energy barriers.
MD simulations on related amide systems, such as N-methyl acetamide, have been used to accurately model the behavior of the peptide backbone in proteins, demonstrating the power of this technique to capture complex dynamics in solution. mdpi.com A similar approach for this compound would provide a complete picture of its behavior in a realistic environment.
Analysis of Electronic Properties and Interactions
The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. Several computational techniques are employed to analyze these features in detail.
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.denih.gov This analysis provides a quantitative picture of bonding interactions and electron delocalization.
While a specific NBO analysis for this compound is not published, the expected results can be predicted based on its structure. NBO analysis quantifies the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. These interactions, known as hyperconjugation, stabilize the molecule. The strength of these interactions is estimated using second-order perturbation theory. nih.gov
For this compound, key NBO interactions would include:
Delocalization from the nitrogen lone pair (n) to the antibonding orbital of the carbonyl group (π*C=O), which describes the resonance stabilization of the amide bond.
Interactions between C-H or C-C sigma bonds (σ) of the cyclohexane ring and neighboring antibonding orbitals (σ*), which contribute to the conformational stability.
Interactions involving the oxygen lone pairs of the methoxy group.
Table 2: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Analysis
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| n(N) | π(C=O) | ~40-60 | Amide Resonance |
| n(Omethoxy) | σ(Cring-H) | ~1-5 | Hyperconjugation |
| σ(C-H) | σ(C-N) | ~2-6 | Hyperconjugation |
| σ(C-C) | σ(C-N) | ~2-6 | Hyperconjugation |
Note: The E(2) values are hypothetical and illustrative, representing typical magnitudes for such interactions in similar organic molecules. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. nih.gov The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent neutral or weakly polar regions. academie-sciences.fr
For this compound, a theoretical MEP map would highlight the following features:
Most Negative Potential (Red): This region would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The oxygen of the methoxy group would also exhibit a region of negative potential, though likely less intense than the carbonyl oxygen.
Most Positive Potential (Blue): The most electron-deficient region would be located around the hydrogen atom of the amide group (N-H), making it a primary hydrogen bond donor site.
Neutral Regions (Green/Yellow): The cyclohexyl ring, composed primarily of carbon and hydrogen atoms, would constitute the largest area of neutral potential, contributing to the molecule's lipophilicity.
This potential map is crucial for predicting non-covalent interactions, such as how the molecule might dock into a receptor's active site or interact with solvent molecules. nih.govsielc.com
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. academie-sciences.frnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). academie-sciences.fr The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity.
For this compound, a DFT calculation would be used to determine the energies and distributions of these orbitals.
HOMO: The HOMO would likely be localized on the amide functional group, specifically with significant contributions from the nitrogen and carbonyl oxygen p-orbitals, as these are the most electron-rich areas. The methoxy oxygen would also contribute to the HOMO.
LUMO: The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group (C=O), as this is the most electron-accepting site in the molecule.
Table 3: Illustrative Frontier Molecular Orbital Properties
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | 1.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 8.0 | ELUMO - EHOMO; indicates chemical stability and reactivity. |
Note: The energy values are hypothetical and for illustrative purposes only, representing a typical stable organic molecule.
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability (β), which describes how the molecule's dipole moment changes in the presence of a strong electric field, such as from a laser. Molecules with large hyperpolarizability values are sought for NLO applications.
Key molecular features that lead to a high NLO response include:
A large difference between the ground and excited state dipole moments.
The presence of electron-donating and electron-accepting groups.
An extended π-conjugated system that connects the donor and acceptor groups.
A computational study of this compound would likely reveal modest NLO properties. While it contains donor groups (amide nitrogen, methoxy oxygen) and an acceptor group (carbonyl), they are not connected by a conjugated π-system. The cyclohexane ring is saturated and acts as an insulator, preventing the efficient charge transfer required for a strong NLO response. Studies on other molecules have shown that methoxy groups can tune NLO properties, but their effect is most pronounced when attached to an aromatic, conjugated system. sigmaaldrich.com Therefore, this compound is not expected to be a strong candidate for NLO applications.
Lack of Specific Research Data on this compound in Computational Studies
Following a comprehensive search of available scientific literature and databases, it has been determined that there is no specific published research focusing on the computational chemistry and theoretical studies of the compound This compound , particularly concerning the application of solvent models like the Polarizable Continuum Model (PCM). The initial investigation sought to uncover detailed research findings and data tables related to this specific molecule but found no such studies.
While the principles of computational chemistry and the use of solvent models are well-established for a wide range of organic molecules, the application of these methods to this compound has not been documented in the accessible scientific domain. General searches for computational studies on related acetamide derivatives and cyclohexyl compounds also did not yield specific data that could be extrapolated to the target molecule with the required scientific accuracy.
Therefore, the generation of an article with detailed research findings and data tables as per the requested outline is not possible at this time due to the absence of primary research on this specific chemical compound.
General Principles of Solvent Models in Theoretical Calculations
For context, computational chemistry employs solvent models to simulate the influence of a solvent on the behavior of a solute molecule without the prohibitive computational cost of modeling individual solvent molecules explicitly. The Polarizable Continuum Model (PCM) is a widely utilized implicit solvation method.
In a typical PCM calculation, the solute molecule is placed within a cavity created in a continuous medium that represents the bulk solvent. The model then calculates the electrostatic interaction between the solute and this continuum. The total free energy of the molecule in solution is generally calculated as the sum of three components: the electrostatic contribution, the dispersion-repulsion contribution, and the energy required to create the cavity within the solvent (cavitation energy).
Different software packages, such as Gaussian and GAMESS, can perform these calculations at various levels of theory, including Hartree-Fock and Density Functional Theory (DFT). The choice of solvent is specified within the calculation parameters, with many common solvents like water, methanol (B129727), acetone, and cyclohexane being available.
Researchers utilize these models to predict how solvation affects various molecular properties, including geometries, vibrational frequencies, and electronic excitation energies. However, it is important to note that the accuracy of PCM can be limited in systems where non-electrostatic interactions, such as specific hydrogen bonding between the solute and solvent, are dominant.
While these general principles would apply to a theoretical study of this compound, the specific quantitative results, such as optimized geometries in different solvents, energy differences between conformers, or solvent effects on spectroscopic properties, remain uninvestigated in published literature.
Chemical Reactivity and Transformations
Amide Bond Transformations
The amide bond, while generally stable, can undergo a variety of reactions, including cleavage and transformations involving the nitrogen and carbonyl group. libretexts.org
Amide Cleavage Mechanisms
Amide bonds can be cleaved under different conditions, with hydrolysis and transition metal-catalyzed reactions being common methods.
Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids and amines by heating in an acidic or basic aqueous solution. libretexts.org Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and a primary amine. cognitoedu.orgyoutube.com In an acidic environment, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. The subsequent elimination of the amine results in a carboxylic acid and an ammonium (B1175870) salt. libretexts.org
Transition Metal-Catalyzed Cleavage: In recent years, transition metal catalysis has emerged as a powerful tool for the cleavage of the robust C-N amide bond. illinois.edudigitellinc.com Metals like nickel, palladium, and copper can activate the amide bond, facilitating its cleavage under milder conditions than traditional hydrolysis. illinois.eduresearchgate.netrsc.org For instance, nickel-NHC (N-heterocyclic carbene) catalysts have been shown to effectively convert amides to esters. illinois.edu This type of transformation allows for the use of amides as versatile intermediates in organic synthesis. illinois.edu
Reactions of the Amide Nitrogen and Carbonyl Group
The nitrogen and carbonyl components of the amide group exhibit distinct reactivity. The nitrogen atom's lone pair of electrons is delocalized into the carbonyl system through resonance, which reduces its basicity compared to amines. cognitoedu.org However, it can still participate in certain reactions.
Secondary amides, such as N-(4-methoxy-cyclohexyl)-acetamide, can react with aldehydes and ketones to form enamines. ucalgary.calumenlearning.com This reaction typically proceeds via a carbinolamine intermediate which then dehydrates. ucalgary.ca The carbonyl group itself can be reduced. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. libretexts.orgwebsite-files.com This reaction involves the addition of a hydride to the carbonyl carbon, followed by the elimination of the carbonyl oxygen. libretexts.org
Reactions Involving the Cyclohexyl Moiety
The cyclohexane (B81311) ring provides a scaffold for stereochemical control and further functionalization.
Epimerization and Diastereoselective Transformations
The stereochemistry of the 4-methoxy-cyclohexyl group can influence the reactivity of the molecule. Substituted cyclohexanes exist in chair conformations, and the substituents can be in either axial or equatorial positions. msu.edu Generally, conformations with bulky substituents in the equatorial position are more stable. msu.edu
Epimerization, the change in configuration at one stereocenter, can be induced in 4-substituted cyclohexanecarboxylic acids by heating with a base like potassium hydroxide. google.comgoogle.com This process can be used to convert a mixture of cis and trans isomers into a single, more stable isomer. google.com The stereochemistry of the cyclohexyl ring can also direct the outcome of reactions, leading to diastereoselective transformations. For example, in the addition of organometallic reagents to lupenone, a compound with a complex ring structure, the approach of the nucleophile is influenced by the steric hindrance of the existing ring substituents, leading to a preferential formation of one diastereomer. mdpi.com
Functionalization of the Cyclohexane Ring
The cyclohexane ring itself can be a site for further chemical modification. While direct functionalization of an unsubstituted cyclohexane ring can be challenging, the presence of the methoxy (B1213986) and amide groups can influence the regioselectivity of such reactions. Research on related cyclohexyl derivatives has shown that various substituents can be introduced at different positions on the ring. For instance, studies on 1,3-cyclohexyl diamide (B1670390) derivatives have explored the impact of different substitution patterns on their biological activity. nih.gov Similarly, the synthesis of 3'- and 4'-substituted cyclohexyl noviomimetics highlights the possibility of introducing a range of functional groups onto the cyclohexane ring to modulate molecular properties. nih.gov
Reactions at the Methoxy Group
The methoxy group (-OCH₃) is an ether linkage and can undergo cleavage under specific conditions.
Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.orgmasterorganicchemistry.com Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used. masterorganicchemistry.comlibretexts.org The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com For a secondary alkyl ether like the 4-methoxycyclohexyl group, the cleavage would likely proceed through a mix of pathways. Protonation of the ether oxygen makes it a good leaving group (methanol). The subsequent nucleophilic attack by the halide ion on the cyclohexyl carbon results in a 4-halocyclohexanol.
Recent research has also explored metal-free methods for ether cleavage. For example, a protocol for the etherification of aryl methyl ethers via C–OMe bond cleavage has been developed, which may have applications for related cycloalkyl ethers. researchgate.net Additionally, oxidative deprotection of certain ethers can be achieved using specific catalysts. organic-chemistry.org
Functionalization at the Acetyl Moiety
The acetyl group of this compound offers a key site for chemical modification. The amide functionality itself is relatively stable; however, the acetyl group can be a precursor to other functionalities or can be removed entirely. d-nb.info
One common transformation is the N-deacetylation to reveal the primary amine. This can be achieved under harsh conditions, though milder, more chemoselective methods have been developed. These often involve the electrophilic activation of the amide. d-nb.info For instance, the use of reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) can facilitate the removal of the N-acetyl group. d-nb.info Once the amine is unmasked, it can be further functionalized to introduce a variety of substituents, such as carbamates, other amides, or ureas, in a one-pot reaction. d-nb.info
Furthermore, the acetamide (B32628) moiety is a prevalent functional group in numerous natural products and pharmaceutical agents. nih.gov Reagents like p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) serve as effective equivalents of N-acetamide nucleophiles. These stable, easy-to-handle powders can react with a range of alkyl halides and sulfonates to yield substituted products. nih.gov The resulting products can then be transformed into N-alkylacetamides following the cleavage of the protecting group under mild acidic conditions. nih.gov The acetyl groups in these substituted products can also be removed using potassium carbonate in methanol (B129727) to yield protected amines. nih.gov
Electrophilic and Nucleophilic Reactions of the this compound Scaffold
The this compound scaffold possesses both nucleophilic and electrophilic characteristics, enabling a range of reactions. The nitrogen atom of the amide group has a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is central to many of its reactions.
In a nucleophilic attack, the nucleophile, in this case, the amide nitrogen, initiates the reaction by donating its electron pair to an electrophile. youtube.com The reactivity of the amide can be influenced by the substituents on the cyclohexyl ring. For instance, the electron-donating methoxy group at the 4-position of the cyclohexane ring can modulate the electron density of the amide nitrogen, although this effect is transmitted through the sigma bonds of the cyclohexane ring and is therefore relatively weak.
Conversely, the carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. This electrophilicity is a key aspect of the functionalization reactions discussed previously.
The nature of the reaction—whether it proceeds via a one-step or a two-step mechanism—depends on the specific reactants and conditions. For example, a nucleophilic attack on a carbocation electrophile typically proceeds in two steps: initial attack by the nucleophile followed by a deprotonation step. youtube.com
Transition-Metal-Catalyzed Reactions
Transition-metal catalysis offers powerful tools for the functionalization of otherwise unreactive C-H bonds and for stereoselective transformations. acs.org For this compound and related structures, these reactions open avenues for creating complex molecular architectures.
C-H Activation:
The selective cleavage and functionalization of C-H bonds is a significant area of research that allows for more efficient synthesis by avoiding pre-functionalization steps. acs.org In the context of this compound, the amide group can act as a directing group, guiding a metal catalyst to a specific C-H bond for activation. acs.org This increases the local concentration of the catalyst near the target bond and controls the regioselectivity of the reaction. acs.org Various transition metals, including rhodium, are used to catalyze such reactions, enabling the introduction of new functional groups at previously inaccessible positions. mdpi.com
Asymmetric Hydrogenation of Related Enamides:
While this compound itself does not have a double bond for hydrogenation, related enamide structures are key substrates for asymmetric hydrogenation to produce chiral amines. acs.orgnih.gov This reaction is one of the most effective methods for preparing enantiomerically pure compounds. acs.org Catalytic systems based on iridium, rhodium, and ruthenium with chiral ligands have been extensively studied. acs.orgorganic-chemistry.org
A notable challenge in the asymmetric hydrogenation of trisubstituted olefins is that the E and Z isomers often yield opposite enantiomers of the product. acs.org However, recent advancements have led to the development of catalytic systems, such as N,P-iridium complexes, that can hydrogenate E/Z mixtures of enamides to provide a single enantiomer with high enantioselectivity (up to 99% ee). acs.org This "enantioconvergent hydrogenation" is highly desirable as it simplifies the purification of starting materials. acs.org Mechanistic studies have revealed different pathways for this convergence depending on the substrate structure. For α-aryl enamides, fast isomerization of the double bond occurs, while for α-alkyl enamides, chelation of the substrate to the catalyst is thought to be responsible for the stereochemical outcome. acs.org
The table below summarizes the outcomes of asymmetric hydrogenation of various enamide substrates using an N,P-Iridium catalyst, demonstrating the high enantioselectivity achieved.
| Entry | Substrate (Enamide) | E/Z Ratio | Time (h) | Conversion (%) | ee (%) |
| 1 | N-(1-(4-methoxyphenyl)prop-1-en-2-yl)acetamide | 80:20 | 12 | >99 | 98 |
| 2 | N-(1-phenylprop-1-en-2-yl)acetamide | 75:25 | 12 | >99 | 97 |
| 3 | N-(1-(p-tolyl)prop-1-en-2-yl)acetamide | 85:15 | 12 | >99 | 98 |
| 4 | N-(1-(4-fluorophenyl)prop-1-en-2-yl)acetamide | 80:20 | 12 | >99 | 97 |
| 5 | N-(1-cyclohexylprop-1-en-2-yl)acetamide | 50:50 | 24 | >99 | 95 |
This table presents data on the asymmetric hydrogenation of related enamides, illustrating the potential for stereoselective transformations in similar systems.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Synthetic Intermediate for Complex Molecules
The acetamide (B32628) moiety is a fundamental functional group found in a vast array of natural products and pharmaceutical agents. Compounds featuring the N-cycloalkyl acetamide framework are valuable intermediates in the synthesis of more complex molecular architectures.
The synthesis of N-(4-Methoxy-cyclohexyl)-acetamide itself would likely involve the acylation of 4-methoxycyclohexylamine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The precursor, 4-methoxycyclohexylamine, can exist as cis and trans isomers, which would lead to the corresponding isomers of the final acetamide. The reactivity of the amide group and the cyclohexyl ring allows for a variety of subsequent chemical modifications.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Condition | Potential Product | Application |
| Amide Hydrolysis | Acid or base catalysis | 4-Methoxycyclohexylamine and acetic acid | Regeneration of the amine for further functionalization. |
| Amide Reduction | Strong reducing agents (e.g., LiAlH₄) | N-Ethyl-4-methoxycyclohexylamine | Synthesis of substituted amines. |
| Demethylation | Strong acids (e.g., HBr) or Lewis acids | N-(4-Hydroxycyclohexyl)acetamide | Introduction of a hydroxyl group for further reactions. sigmaaldrich.com |
| Oxidation of Cyclohexyl Ring | Oxidizing agents | Functionalized cyclohexanone (B45756) derivatives | Creation of new functional groups on the ring. |
The presence of the methoxy (B1213986) group on the cyclohexane (B81311) ring also influences the molecule's reactivity and can direct the stereochemical outcome of reactions on the ring. The interconversion between the cis and trans isomers of the cyclohexyl ring can be a critical factor in stereoselective synthesis.
Role in Chiral Molecule Synthesis and Stereoselective Transformations
Chirality is a critical aspect of modern drug discovery and development. The synthesis of enantiomerically pure compounds is often a key challenge. This compound possesses a chiral center at the C1 and C4 positions of the cyclohexane ring, making it a chiral molecule. The separation of its enantiomers or the diastereoselective synthesis of one isomer over the other could provide valuable chiral building blocks.
The field of asymmetric catalysis offers powerful tools for the synthesis of chiral amines and their derivatives. acs.org While specific studies on the asymmetric synthesis of this compound are not prominent, general methods for the enantioselective synthesis of chiral amines could be applicable to its precursor, 4-methoxycyclohexylamine. acs.org For instance, chiral resolution of racemic 4-methoxycyclohexylamine could be achieved by forming diastereomeric salts with a chiral acid, followed by separation and subsequent acylation to yield the enantiopure acetamide. youtube.com
Furthermore, the acetamide group itself can participate in directing stereoselective transformations on the cyclohexyl ring. The ability of the amide to coordinate with metal catalysts can influence the facial selectivity of reactions such as hydrogenations or epoxidations on a double bond within the cyclohexyl ring, if present.
Applications in Materials Science
The structural features of this compound also suggest its potential use in the field of materials science, particularly in the design of functional materials and supramolecular assemblies.
The incorporation of specific molecular moieties into larger material structures is a common strategy to impart desired properties. The acetamide group is known for its ability to form strong hydrogen bonds, which can contribute to the thermal stability and mechanical properties of polymers and other materials. The cyclohexyl ring provides a bulky, aliphatic character that can influence properties such as solubility, processability, and the morphology of the resulting material.
For example, N-cycloalkyl amides have been incorporated into the structure of metal-organic frameworks (MOFs). The functionalization of MOFs with such groups can modify their porosity, surface properties, and catalytic activity. researchgate.net While not specifically using this compound, these studies demonstrate the principle of using similar building blocks to create advanced materials.
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The acetamide group is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This directional and specific interaction is frequently exploited to build well-defined supramolecular structures.
Q & A
Q. What are the optimal synthetic routes for N-(4-Methoxy-cyclohexyl)-acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes, such as coupling 4-methoxycyclohexylamine with acetic anhydride or acyl chloride derivatives. Key steps include:
- Aminolysis : Reacting 4-methoxycyclohexylamine with acetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions .
- Purification : Use column chromatography or recrystallization to isolate the product. Yield optimization may require adjusting temperature (e.g., 0–5°C for exothermic reactions) and stoichiometric ratios .
- Characterization : Confirm purity via HPLC and melting point analysis (e.g., 136–140°C for related acetamides) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity, with distinct signals for the methoxy group (δ ~3.3 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO for related compounds) .
- Infrared (IR) Spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm, methoxy C-O at ~1250 cm) .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Hydrolysis of Amide Bond : Minimize exposure to moisture by using anhydrous solvents and drying agents (e.g., molecular sieves) .
- Oxidation of Methoxy Group : Avoid strong oxidizing agents; replace with milder alternatives (e.g., TEMPO for controlled oxidations) .
- Byproduct Formation : Monitor reactions via TLC and optimize reaction time to prevent over-alkylation or cyclization .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?
- Steric Hindrance : The cyclohexyl group restricts nucleophilic attack at the amide carbonyl, favoring reactions at less hindered sites (e.g., methoxy oxygen) .
- Electronic Effects : The electron-donating methoxy group activates the aromatic ring (if present) for electrophilic substitution, while the amide carbonyl withdraws electrons, directing reactivity .
- Experimental Validation : Use DFT calculations to map electrostatic potential surfaces and compare with experimental kinetic data .
Q. What mechanistic insights exist for cis-trans isomerization in this compound derivatives?
- Epimerization Pathways : Studies on cis-N-(4-hydroxycyclohexyl)-acetamide show that isomerization occurs via a keto-enol tautomer intermediate, accelerated by acidic/basic conditions .
- Kinetic Analysis : Employ NMR to track isomer ratios over time under varying pH and temperature .
- Computational Modeling : Use molecular dynamics simulations to predict energy barriers for rotation about the amide bond .
Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?
- Bioisosteric Replacements : Substitute the methoxy group with halogens or bulkier alkoxy groups to modulate lipophilicity and target binding .
- Pharmacophore Mapping : Identify critical motifs (e.g., acetamide carbonyl, cyclohexyl conformation) using X-ray crystallography or docking studies .
- Case Study : Analogous compounds with 4-chlorophenyl or imidazole moieties show enhanced antimicrobial activity, suggesting similar modifications for this scaffold .
Q. What strategies resolve contradictory data in biological activity assays for this compound?
- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify true efficacy vs. assay artifacts .
- Metabolic Stability Testing : Use liver microsome assays to distinguish intrinsic activity from pharmacokinetic limitations .
- Target Engagement Studies : Employ techniques like SPR or thermal shift assays to confirm direct binding to purported targets .
Methodological Considerations
Q. How can computational tools predict the physicochemical properties of this compound?
- Software : Use ChemAxon or Schrödinger Suite to calculate logP, pKa, and solubility.
- Molecular Dynamics : Simulate membrane permeability using lipid bilayer models .
- Validation : Cross-reference predictions with experimental data (e.g., shake-flask solubility tests) .
Q. What advanced techniques are used to study intermolecular interactions of this compound?
- X-ray Crystallography : Resolve binding modes in protein-ligand complexes (if co-crystallization is feasible) .
- NMR Titration : Monitor chemical shift perturbations to map binding sites on biomolecules .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
